molecular formula C11H16O2 B2723883 2-Phenyl-2-(propan-2-yloxy)ethan-1-ol CAS No. 90332-91-5

2-Phenyl-2-(propan-2-yloxy)ethan-1-ol

Cat. No.: B2723883
CAS No.: 90332-91-5
M. Wt: 180.247
InChI Key: FTWWTXHODUZHTI-UHFFFAOYSA-N
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Description

“2-Phenyl-2-(propan-2-yloxy)ethan-1-ol” is an organic compound with the CAS Number: 90332-91-5 . It has a molecular weight of 180.25 and is typically in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16O2/c1-9(2)13-11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound’s exact physical and chemical properties, such as its boiling point, melting point, and solubility, are not specified in the search results.

Scientific Research Applications

Synthesis and Catalytic Applications

Synthetic Approaches and Derivatives : Research has developed pharmacologically valuable derivatives of related chemical structures, emphasizing the versatility of phenyl and propan-2-yloxy groups in synthesizing compounds with potential medicinal applications. For instance, new pharmacologically valuable derivatives of 1-phenoxy-3-amino-propan-2-ol have been synthesized, highlighting the methodological advancements in creating compounds with varied substituents (Schenk, 2014).

Catalytic Processes : Studies on ruthenium allenylidene/alkenylcarbyne complexes activating compounds like 1-phenyl-2-propyn-1-ol demonstrate the importance of catalytic processes in the formation of complex structures. The research shows the transformation of activated compounds into allenylidene derivatives and further into bicyclic carbene complexes, providing insight into novel catalytic pathways (Bustelo et al., 2007).

Material Science and Chemical Properties

Force Field Development : The development of new force fields for alcohol and polyalcohol molecules, including secondary alcohols like propan-2-ol, has been a significant focus. This research is crucial for accurately simulating the thermodynamic properties of alcohols, aiding in the design of materials and understanding their properties (Ferrando et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-phenyl-2-propan-2-yloxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(2)13-11(8-12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWWTXHODUZHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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